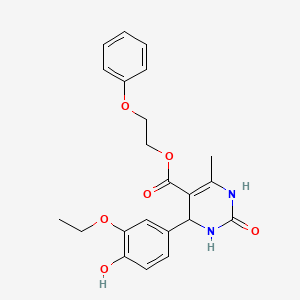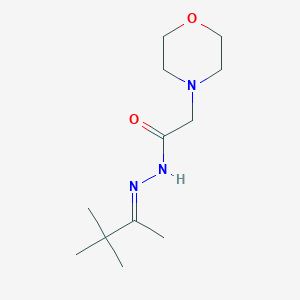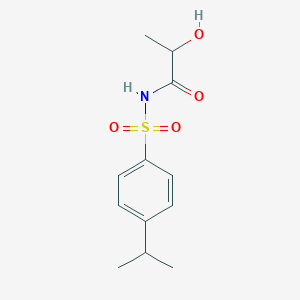![molecular formula C10H9N7O2 B3871120 1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine](/img/structure/B3871120.png)
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine
Descripción general
Descripción
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine is a complex organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles under acidic conditions. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sulfuric acid.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a mixture of concentrated nitric acid and sulfuric acid to form the nitrophenyl derivative.
Formation of the Prop-2-enylidene Moiety: The prop-2-enylidene moiety can be synthesized through a condensation reaction between an aldehyde and an amine. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine: Similar structure with a different position of the nitro group.
1-[(E)-[(E)-3-(3-chlorophenyl)prop-2-enylidene]amino]tetrazol-5-amine: Similar structure with a chloro group instead of a nitro group.
1-[(E)-[(E)-3-(3-methylphenyl)prop-2-enylidene]amino]tetrazol-5-amine: Similar structure with a methyl group instead of a nitro group.
Uniqueness
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2/c11-10-13-14-15-16(10)12-6-2-4-8-3-1-5-9(7-8)17(18)19/h1-7H,(H2,11,13,15)/b4-2+,12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBLCSLDGVQJK-MMVJQRGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NN2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/N2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)
![N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide](/img/structure/B3871040.png)
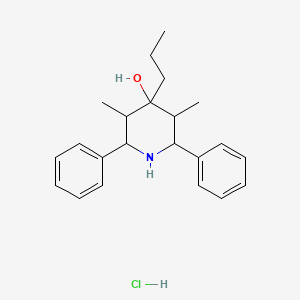
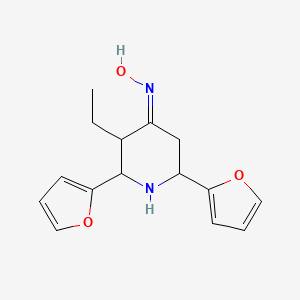
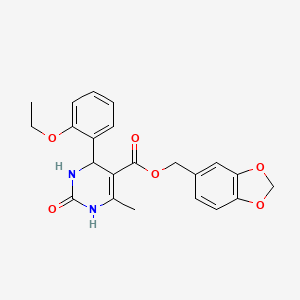
![3-Hydroxy-4-[(1,3,5-trimethylpyrazol-4-yl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B3871056.png)

![[4-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871071.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide](/img/structure/B3871088.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B3871092.png)
